molecular formula C10H11N3O B13768038 N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide

N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide

Cat. No.: B13768038
M. Wt: 189.21 g/mol
InChI Key: JMGJGTZZTCPQTR-UHFFFAOYSA-N
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Description

1H-Benzimidazole-1-carboxamide,N,N-dimethyl-(9CI) is a chemical compound with the molecular formula C11H13N3O and a molecular weight of 203.25 g/mol This compound belongs to the benzimidazole family, which is known for its diverse biological and pharmacological activities

Preparation Methods

The synthesis of 1H-Benzimidazole-1-carboxamide,N,N-dimethyl-(9CI) typically involves the reaction of benzimidazole with dimethylamine and a suitable carboxylating agent. One common method is the reaction of benzimidazole with dimethylamine and carbon dioxide under high pressure and temperature conditions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1H-Benzimidazole-1-carboxamide,N,N-dimethyl-(9CI) can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Benzimidazole-1-carboxamide,N,N-dimethyl-(9CI) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-1-carboxamide,N,N-dimethyl-(9CI) involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit the activity of enzymes involved in DNA replication and repair, leading to the disruption of cellular processes in pathogens and cancer cells . The compound may also interact with cellular receptors and signaling pathways, modulating various biological activities.

Comparison with Similar Compounds

1H-Benzimidazole-1-carboxamide,N,N-dimethyl-(9CI) can be compared with other similar benzimidazole derivatives, such as:

    1-Phenyl-1H-benzimidazole: Known for its antifungal and antibacterial activities.

    5,6-Dichloro-1H-benzimidazole hydrochloride: Used as an intermediate in the synthesis of pharmaceuticals.

    1-Benzoyl-1H-benzimidazole: Studied for its potential anticancer properties.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

N,N-dimethylbenzimidazole-1-carboxamide

InChI

InChI=1S/C10H11N3O/c1-12(2)10(14)13-7-11-8-5-3-4-6-9(8)13/h3-7H,1-2H3

InChI Key

JMGJGTZZTCPQTR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N1C=NC2=CC=CC=C21

Origin of Product

United States

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